molecular formula C7H7BN2O2S B13333642 (5-(1H-Pyrazol-1-yl)thiophen-2-yl)boronic acid

(5-(1H-Pyrazol-1-yl)thiophen-2-yl)boronic acid

Cat. No.: B13333642
M. Wt: 194.02 g/mol
InChI Key: KTCUJNCAAYITHJ-UHFFFAOYSA-N
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Description

(5-(1H-Pyrazol-1-yl)thiophen-2-yl)boronic acid is a boronic acid derivative that features a pyrazole ring attached to a thiophene ring, which is further connected to a boronic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki-Miyaura cross-coupling reaction, where a halogenated thiophene derivative reacts with a pyrazole boronic acid under palladium catalysis in the presence of a base .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the Suzuki-Miyaura reaction conditions to ensure high yield and purity, as well as cost-effective production.

Chemical Reactions Analysis

Types of Reactions

(5-(1H-Pyrazol-1-yl)thiophen-2-yl)boronic acid can undergo various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.

    Reduction: The compound can be reduced under specific conditions to modify the pyrazole or thiophene rings.

    Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents like tetrahydrofuran (THF).

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Modified pyrazole or thiophene derivatives.

    Substitution: Various biaryl compounds depending on the coupling partner.

Scientific Research Applications

(5-(1H-Pyrazol-1-yl)thiophen-2-yl)boronic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.

    Biology: Potential use in the development of bioactive molecules due to its ability to interact with biological targets.

    Medicine: Investigated for its potential as a pharmacophore in drug discovery, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of (5-(1H-Pyrazol-1-yl)thiophen-2-yl)boronic acid depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile functional group in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • (5-(1H-Pyrazol-1-yl)thiophen-2-yl)methanol
  • (5-(1H-Pyrazol-1-yl)thiophen-2-yl)amine
  • (5-(1H-Pyrazol-1-yl)thiophen-2-yl)carboxylic acid

Uniqueness

(5-(1H-Pyrazol-1-yl)thiophen-2-yl)boronic acid is unique due to the presence of the boronic acid group, which imparts distinct reactivity and binding properties. This makes it particularly useful in Suzuki-Miyaura cross-coupling reactions and as a potential pharmacophore in drug discovery .

Properties

Molecular Formula

C7H7BN2O2S

Molecular Weight

194.02 g/mol

IUPAC Name

(5-pyrazol-1-ylthiophen-2-yl)boronic acid

InChI

InChI=1S/C7H7BN2O2S/c11-8(12)6-2-3-7(13-6)10-5-1-4-9-10/h1-5,11-12H

InChI Key

KTCUJNCAAYITHJ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(S1)N2C=CC=N2)(O)O

Origin of Product

United States

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